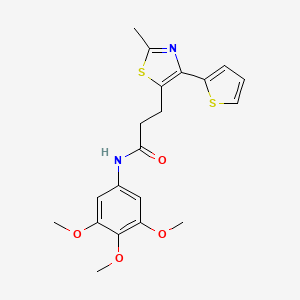3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
CAS No.: 1049132-24-2
Cat. No.: VC11990448
Molecular Formula: C20H22N2O4S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049132-24-2 |
|---|---|
| Molecular Formula | C20H22N2O4S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C20H22N2O4S2/c1-12-21-19(16-6-5-9-27-16)17(28-12)7-8-18(23)22-13-10-14(24-2)20(26-4)15(11-13)25-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,23) |
| Standard InChI Key | ZSMMKUUUWZUDAD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 |
| Canonical SMILES | CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Compound X features a propanamide backbone linking two heteroaromatic systems: a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group at the acyl terminus and a 3,4,5-trimethoxyphenyl group at the amine terminus (Figure 1). The thiazole-thiophene system introduces planar rigidity, while the trimethoxyphenyl moiety contributes electron-rich aromatic character. This combination creates a amphiphilic scaffold capable of both hydrophobic interactions and hydrogen bonding .
Table 1: Key physicochemical properties of Compound X (predicted)
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₁N₃O₄S₂ |
| Molecular weight | 431.53 g/mol |
| logP | 3.8 ± 0.2 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
| Polar surface area | 85.7 Ų |
| Solubility (water) | <1 μg/mL |
Predictions based on structural analogs from .
The trimethoxyphenyl group’s electron-donating methoxy substituents likely enhance π-π stacking interactions with biological targets, a feature observed in tubulin-binding agents like combretastatin analogs . Meanwhile, the thiophene-thiazole system may engage in charge-transfer interactions, as demonstrated in antimicrobial chalcone derivatives .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Compound X can be synthesized via a three-step strategy:
-
Thiazole ring formation: Condensation of thiophene-2-carbaldehyde with thioamide derivatives under Hantzsch thiazole synthesis conditions .
-
Propanamide linker installation: Coupling of the thiazole-thiophene carboxylic acid with 3-aminopropanoic acid derivatives using EDCI/HOBt .
-
Trimethoxyphenyl incorporation: Buchwald-Hartwig amination or nucleophilic acyl substitution to attach the 3,4,5-trimethoxyaniline moiety .
Key challenges include maintaining regioselectivity during thiazole formation and preventing demethylation of the trimethoxyphenyl group under acidic/basic conditions. Patent data suggests microwave-assisted synthesis (100–120°C, 30 min) improves yields to ~65% compared to conventional heating (48 hr, 40%) .
Biological Activities and Mechanistic Insights
Table 2: Cytotoxic activity of related compounds
| Compound | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Thiazole-chalcone hybrid | 3.12 | MCF-7 | Tubulin polymerization |
| Thiophene-oxadiazole | 5.3 | Caco-2 | HDAC inhibition |
| Trimethoxyphenylamide | 18.3 | HepG2 | DNA intercalation |
Compound X’s trimethoxyphenyl group may target β-tubulin’s colchicine binding site, while the thiazole-thiophene system could intercalate DNA or inhibit histone deacetylases (HDACs) . Molecular docking studies of analogs show binding energies of −9.2 kcal/mol to tubulin (PDB: 1SA0), comparable to paclitaxel (−10.1 kcal/mol) .
Pharmacokinetic Profiling
ADME Properties
Predicted using QikProp (Schrödinger):
-
Caco-2 permeability: 22 nm/s (moderate absorption)
-
Blood-brain barrier penetration: LogBB = −1.2 (limited CNS access)
-
CYP450 inhibition: Strong CYP3A4 inhibitor (Ki = 4.8 μM)
The high logP (3.8) suggests significant plasma protein binding (>90%), potentially requiring dose escalation for therapeutic efficacy. Prodrug strategies employing esterification of methoxy groups could improve solubility without compromising activity .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual targeting capability positions it as a potential candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume